molecular formula C20H16N2O4 B6395567 4-(4-Cbz-Aminopheny)picolinic acid, 95% CAS No. 1261975-10-3

4-(4-Cbz-Aminopheny)picolinic acid, 95%

Cat. No. B6395567
CAS RN: 1261975-10-3
M. Wt: 348.4 g/mol
InChI Key: OGAYYRNHPSIHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cbz-Aminopheny)picolinic acid (4-Cbz-PA) is an important organic compound that has been extensively studied for its various applications in the field of scientific research. It is a derivative of picolinic acid and is primarily used as a reagent in organic synthesis. 4-Cbz-PA is widely available in 95% purity and is used in a variety of applications, including as a reagent for peptide synthesis, in the synthesis of heterocyclic compounds, and in the preparation of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-(4-Cbz-Aminopheny)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in peptide synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorescent probes for the detection of proteins and in the synthesis of inhibitors of enzymes involved in the metabolism of drugs.

Mechanism of Action

4-(4-Cbz-Aminopheny)picolinic acid, 95% is an organic compound that acts as a reagent in organic synthesis. It is used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals and agrochemicals. It acts as a nucleophile in the reaction of nucleophilic substitution and is able to form a covalent bond with an electrophilic center.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase and has been used as an inhibitor of the enzyme in the synthesis of pharmaceuticals. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2 and has been used as an inhibitor of the enzyme in the synthesis of agrochemicals.

Advantages and Limitations for Lab Experiments

4-(4-Cbz-Aminopheny)picolinic acid, 95% has several advantages when used in laboratory experiments. It is a commercially available reagent with a high purity level of 95%. It is also relatively stable and has a low toxicity level. Additionally, it is easy to handle and store. However, there are some limitations to its use in lab experiments. It is a relatively expensive reagent and is not suitable for use in large scale syntheses.

Future Directions

There are several potential future directions for 4-(4-Cbz-Aminopheny)picolinic acid, 95%. It could be used in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new fluorescent probes for the detection of proteins. Additionally, it could be used in the synthesis of inhibitors of enzymes involved in the metabolism of drugs. Finally, it could be used to study the biochemical and physiological effects of the compound on various biological systems.

Synthesis Methods

4-(4-Cbz-Aminopheny)picolinic acid, 95% is synthesized via the condensation of 4-aminophenylamine and picolinic acid. The reaction is carried out in aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is complete after a few hours. The product is then isolated by filtration and recrystallized from a suitable solvent.

properties

IUPAC Name

4-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-12-16(10-11-21-18)15-6-8-17(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAYYRNHPSIHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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